(2-Cyclopropyloxolan-2-yl)methanol
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Overview
Description
“(2-Cyclopropyloxolan-2-yl)methanol” is a chemical compound with the CAS Number: 1936675-77-2 . It has a molecular weight of 142.2 and is typically in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2-cyclopropyltetrahydrofuran-2-yl)methanol . The InChI code for this compound is 1S/C8H14O2/c9-6-8(7-2-3-7)4-1-5-10-8/h7,9H,1-6H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliary Applications
- Bidentate Chelation-Controlled Asymmetric Synthesis : Research has utilized similar structural compounds in the asymmetric synthesis of α-hydroxy esters, showcasing their potential as chiral auxiliaries for enhancing stereoselectivity in chemical reactions (Junyang Jung, H. Ho, & Hee-doo Kim, 2000).
Macrocyclic and Supramolecular Chemistry
- Synthesis and Structure of Macrolactams : The creation of macrolactams from linear precursors, demonstrating the role of similar compounds in forming complex structures with potential applications in drug delivery and molecular recognition (M. Feigel et al., 2006).
Renewable Chemicals and Biofuel Production
- Renewable Chemicals from Glycerol : Investigations into the condensation of glycerol with aldehydes to form cyclic acetals, highlighting the utility of related compounds in developing novel platform chemicals from renewable resources (J. Deutsch, Andreas Martin, & H. Lieske, 2007).
Methanol Utilization in Microbial Engineering
- Synthetic Methanol Auxotrophy in Escherichia coli : Engineering of E. coli strains to utilize methanol as a sole carbon source for growth and production of chemicals, illustrating the potential of methanol and related compounds in synthetic biology and bioproduction processes (Chang-Ting Chen et al., 2018).
Methanol Dehydrogenases and Rare-Earth Elements
- Methanol Dehydrogenases and Rare-Earth Elements : Study on methanol dehydrogenases (MDH) in methylotrophic bacteria, emphasizing the influence of rare-earth elements on catalytic efficiency and the oxidation of methanol, potentially impacting the development of biotechnological applications involving methanol (J. Keltjens et al., 2014).
Safety and Hazards
The safety information for this compound includes several hazard statements: H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with care, following all safety guidelines.
Properties
IUPAC Name |
(2-cyclopropyloxolan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-8(7-2-3-7)4-1-5-10-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGLDZBKTPBAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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